An In-Depth Technical Guide to the Discovery and Synthesis of Methionylmethionine
An In-Depth Technical Guide to the Discovery and Synthesis of Methionylmethionine
Abstract
This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for the dipeptide methionylmethionine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of peptide synthesis, from the seminal work of pioneers like Emil Fischer to contemporary solid-phase and industrial techniques. We will explore the causal relationships behind experimental choices, provide detailed, validated protocols for key synthetic routes, and present quantitative data to compare different methodologies. The aim is to offer not just a historical account, but a practical and insightful resource for the synthesis and understanding of this important dipeptide.
The Genesis of a Dipeptide: A Historical Perspective
The story of methionylmethionine is intrinsically linked to the broader history of peptide chemistry. To appreciate the synthesis of this specific dipeptide, we must first understand the groundbreaking discoveries that laid the groundwork for creating peptide bonds in a controlled manner.
The Discovery of Methionine: An Essential Building Block
The journey begins with the isolation of the constituent amino acid, methionine. In 1921, American biochemist John Howard Mueller first isolated a sulfur-containing amino acid from casein.[1][2] However, it was Satoru Odake in 1925 who correctly determined its molecular formula and bestowed the name "methionine."[2][3] The definitive structure of methionine was later confirmed through synthesis by George Barger and Frederick Philip Coyne in 1928.[3] This discovery of an essential amino acid was a critical prerequisite for any subsequent synthesis of its peptides.
The Dawn of Peptide Synthesis: Emil Fischer's Pioneering Work
The conceptual and practical framework for synthesizing peptides was established by the legendary German chemist, Emil Fischer. His work in the late 19th and early 20th centuries was nothing short of revolutionary. Fischer was the first to propose that proteins were composed of amino acids linked by what he termed the "peptide bond" – an amide linkage between the carboxyl group of one amino acid and the amino group of another.[4]
In a landmark achievement, Fischer and his collaborator Ernest Fourneau reported the first successful synthesis of a dipeptide, glycyl-glycine, in 1901.[4] This seminal work demonstrated that peptide bonds could be formed in the laboratory, opening the door to the synthesis of more complex peptides and the verification of protein structures. Fischer's contributions laid the essential theoretical and experimental foundation upon which all subsequent peptide synthesis, including that of methionylmethionine, is built.
While the exact first synthesis of methionylmethionine is not prominently documented in historical records, it is highly probable that it was first synthesized in the mid-20th century using the methods developed in the decades following Fischer's initial work. The techniques discussed in the following sections represent the logical evolution of synthetic strategies that would have been employed for this purpose.
Early Synthetic Methodologies: The N-Carboxyanhydride (NCA) Approach
One of the earliest and most direct methods for peptide synthesis involves the use of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. First synthesized by Hermann Leuchs, these reactive cyclic monomers offered a pathway to peptide bond formation without the need for extensive protecting group strategies for the backbone.
The Chemistry of NCA Polymerization and Dipeptide Formation
NCAs are highly reactive molecules that readily undergo ring-opening polymerization upon initiation by a nucleophile, such as the amino group of another amino acid or amino acid ester. This reaction releases carbon dioxide and forms a new peptide bond. For the synthesis of a dipeptide like methionylmethionine, a controlled reaction is necessary to prevent polymerization.
The primary challenge in using NCAs for controlled dipeptide synthesis is preventing the newly formed dipeptide's free amino group from acting as a nucleophile and initiating further polymerization. This is typically managed by controlling stoichiometry, temperature, and pH.
Experimental Protocol: NCA Synthesis of Methionylmethionine
This protocol is a representative procedure based on the principles of NCA chemistry.
Part A: Synthesis of Methionine N-Carboxyanhydride
-
Phosgenation: In a well-ventilated fume hood, suspend L-methionine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C. Bubble phosgene gas (or a solution of triphosgene) through the suspension with vigorous stirring until the solid dissolves.
-
Causality: Phosgene reacts with the amino and carboxyl groups of the amino acid to form the cyclic NCA. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive phosgene and NCA.
-
-
Solvent Removal: Remove the excess phosgene and solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude methionine NCA from a suitable solvent system (e.g., THF/hexane) to obtain a pure, crystalline solid.
Part B: Dipeptide Formation
-
Reaction Setup: Dissolve L-methionine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Neutralize the hydrochloride salt with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1 equivalent).
-
NCA Addition: Add a solution of methionine NCA (1 equivalent) in DMF dropwise to the stirred solution of methionine methyl ester at a controlled temperature (typically 0°C to room temperature).
-
Causality: Slow addition and controlled temperature help to favor the initial dipeptide formation over polymerization.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture and extract the dipeptide ester.
-
Saponification: Hydrolyze the methyl ester of the dipeptide using a mild base (e.g., LiOH in a THF/water mixture) to yield methionylmethionine.
-
Purification: Purify the final dipeptide by recrystallization or chromatography.
The Rise of Protecting Groups: Solution-Phase Peptide Synthesis (SPPS)
The limitations of the NCA method for synthesizing longer or more complex peptides led to the development of solution-phase peptide synthesis (SPPS). This methodology relies on the strategic use of protecting groups to temporarily block reactive functional groups, allowing for the selective formation of peptide bonds.
Core Principles of Solution-Phase Synthesis
The fundamental workflow of solution-phase dipeptide synthesis is a four-step process:
-
Protection: Protect the amino group of one amino acid and the carboxyl group of the other.
-
Activation: Activate the carboxyl group of the N-protected amino acid to make it more susceptible to nucleophilic attack.
-
Coupling: React the activated N-protected amino acid with the C-protected amino acid to form the protected dipeptide.
-
Deprotection: Remove the protecting groups to yield the final dipeptide.
Key Reagents in Solution-Phase Synthesis
| Reagent Class | Example(s) | Function | Rationale for Use |
| N-Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the α-amino group from reacting. | Boc is acid-labile, while Fmoc is base-labile, allowing for orthogonal protection strategies. |
| C-Protecting Groups | Methyl ester (-OMe), Benzyl ester (-OBzl) | Protects the α-carboxyl group. | Esters are stable under coupling conditions and can be removed by saponification or hydrogenolysis. |
| Coupling Reagents | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group for amide bond formation. | Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] |
Experimental Protocol: Solution-Phase Synthesis of Methionylmethionine (Boc Strategy)
This protocol details a classic approach using Boc for N-protection and a methyl ester for C-protection.
-
Preparation of Reactants:
-
Synthesize or procure Boc-L-methionine (Boc-Met-OH).
-
Synthesize or procure L-methionine methyl ester hydrochloride (H-Met-OMe·HCl).
-
-
Coupling Reaction:
-
Dissolve Boc-Met-OH (1 equivalent) and H-Met-OMe·HCl (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or DMF.
-
Add a base such as DIPEA (1 equivalent) to neutralize the hydrochloride salt.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM.
-
Causality: DCC activates the carboxyl group of Boc-Met-OH. The reaction is run at 0°C to minimize racemization.
-
-
Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.
-
-
Workup and Purification of Protected Dipeptide:
-
The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.[6]
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Boc-Met-Met-OMe.
-
Purify by column chromatography if necessary.
-
-
Deprotection:
-
Boc Removal: Dissolve the protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA). Stir for 1-2 hours at room temperature.
-
Ester Hydrolysis: Following Boc removal (or in a separate step), dissolve the resulting peptide ester in a mixture of THF and water and add LiOH (1.5 equivalents). Stir until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a mild acid and purify the final product, methionylmethionine.
-
The Modern Era: Solid-Phase Peptide Synthesis (SPPS)
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field.[7] By anchoring the growing peptide chain to an insoluble polymer resin, SPPS simplifies the purification process to simple filtration and washing steps, making it amenable to automation.
The SPPS Cycle
The synthesis of a dipeptide on a solid support follows a repetitive cycle of deprotection, washing, coupling, and washing.
Experimental Protocol: Solid-Phase Synthesis of Methionylmethionine (Fmoc Strategy)
This protocol outlines the synthesis using the popular Fmoc chemistry.
-
Resin Preparation:
-
Swell a suitable resin (e.g., Wang resin for a C-terminal carboxylic acid) in DMF in a reaction vessel.[8]
-
If starting from an unloaded resin, couple the first Fmoc-L-methionine (Fmoc-Met-OH) to the resin.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin-bound methionine.[8]
-
Wash the resin thoroughly with DMF and DCM to remove the piperidine and the Fmoc-adduct.
-
-
Coupling:
-
In a separate vial, activate Fmoc-Met-OH (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF.[9]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., the Kaiser test).
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA. For methionine-containing peptides, scavengers are crucial to prevent side reactions.[1][10] A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Stir for 2-3 hours at room temperature.
-
-
Product Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the peptide under vacuum.
-
Purify the crude methionylmethionine by reverse-phase HPLC.
-
Industrial Synthesis: The Diketopiperazine Route
For large-scale industrial production, efficiency and cost-effectiveness are paramount. One common industrial method for synthesizing methionylmethionine involves the formation and subsequent hydrolysis of the corresponding diketopiperazine.
The Diketopiperazine Intermediate
Diketopiperazines (DKPs) are cyclic dipeptides. 3,6-Bis[2-(methylthio)ethyl]-2,5-piperazinedione, the DKP of methionine, can be formed by heating a methionine ester.[13] This cyclic intermediate can then be hydrolyzed under controlled conditions to yield the linear dipeptide, methionylmethionine.
Industrial Synthesis Workflow
-
Esterification: Methionine is first converted to its isopropyl or methyl ester.
-
Cyclization: The methionine ester is heated, leading to the formation of methionine diketopiperazine (DKP).[13]
-
Hydrolysis: The DKP is then hydrolyzed, typically under basic conditions, to open the cyclic structure and form the salt of methionylmethionine.[13]
-
Acidification and Crystallization: The solution is acidified to the isoelectric point of methionylmethionine, causing it to crystallize out of the solution.[13] The product is then collected by filtration and dried.
This method is advantageous for its relative simplicity and the ease of purification of the final product by crystallization.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages | Typical Yields |
| NCA Synthesis | No need for extensive protecting groups; rapid reaction. | Prone to polymerization; can be difficult to control for dipeptide synthesis; moisture sensitive. | Variable, can be low to moderate. |
| Solution-Phase Synthesis | Scalable to large quantities; well-established and understood chemistry. | Requires purification after each step; can be time-consuming and labor-intensive. | Good to excellent (70-90% per step). |
| Solid-Phase Synthesis | Easy purification (filtration and washing); amenable to automation; high purity of final product. | Can be expensive for large-scale synthesis; potential for side reactions on the resin. | High crude purity; overall yields depend on the length and sequence. |
| Diketopiperazine Route | Cost-effective for industrial scale; final product purified by crystallization. | Limited to the synthesis of dipeptides; hydrolysis conditions need careful control. | Moderate to good (60-80%).[13] |
Conclusion
The synthesis of methionylmethionine, a seemingly simple dipeptide, is a microcosm of the evolution of peptide chemistry over the last century. From the foundational principles laid by Emil Fischer to the elegant and efficient solid-phase methods used today, the journey to create this molecule reflects the relentless pursuit of chemical precision and efficiency. For researchers and drug development professionals, a deep understanding of these synthetic pathways, their underlying chemical principles, and their respective advantages and limitations is essential for the rational design and production of peptide-based therapeutics and research tools. The protocols and analyses presented in this guide offer a robust framework for approaching the synthesis of methionylmethionine and other peptides with confidence and expertise.
References
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Barger, G., & Coyne, F. P. (1928). The amino-acid methionine; constitution and synthesis. Biochemical Journal, 22(6), 1417–1425. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Wikipedia. (n.d.). Methionine. Retrieved from [Link]
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Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
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- Google Patents. (n.d.). BRPI0920882B1 - “Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD”.
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Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 63(1), 18.1.1-18.1.20. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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Barger, G., & Coyne, F. P. (1928). A new synthesis of methionine. Biochemical Journal, 22(6), 1417–1425. [Link]
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Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Smeets, N. M. B., van der Weegen, R., van den Berg, O., & Heise, A. (2018). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 10(11), 1234. [Link]
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Li, F., Fitz, D., Fraser, D. G., & Rode, B. M. (2008). Methionine peptide formation under primordial earth conditions. Journal of inorganic biochemistry, 102(5-6), 1212–1217. [Link]
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Slideshare. (n.d.). Solution phase peptide synthesis. Retrieved from [Link]
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Lu, H., & Cheng, J. (2010). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature protocols, 5(10), 1612–1621. [Link]
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MDPI. (n.d.). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Retrieved from [Link]
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ACS Publications. (n.d.). Rapid, Continuous Solution-Phase Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
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